molecular formula C13H9Cl2F3N2O2S B10903180 Ethyl 2-[(2,5-dichlorophenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

Ethyl 2-[(2,5-dichlorophenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

Cat. No.: B10903180
M. Wt: 385.2 g/mol
InChI Key: RXTXDISQBAGQNW-UHFFFAOYSA-N
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Description

Ethyl 2-[(2,5-dichlorophenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate is a synthetic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(2,5-dichlorophenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate typically involves multiple steps. One common method includes the reaction of 2,5-dichloroaniline with ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2,5-dichlorophenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in developing new pharmaceuticals with anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-[(2,5-dichlorophenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential cellular components, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Ethyl 2-[(2,5-dichlorophenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives such as:

Uniqueness

The presence of the trifluoromethyl group and the dichlorophenyl moiety in this compound imparts unique chemical and biological properties, making it distinct from other thiazole derivatives.

Properties

Molecular Formula

C13H9Cl2F3N2O2S

Molecular Weight

385.2 g/mol

IUPAC Name

ethyl 2-(2,5-dichloroanilino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C13H9Cl2F3N2O2S/c1-2-22-11(21)9-10(13(16,17)18)20-12(23-9)19-8-5-6(14)3-4-7(8)15/h3-5H,2H2,1H3,(H,19,20)

InChI Key

RXTXDISQBAGQNW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC2=C(C=CC(=C2)Cl)Cl)C(F)(F)F

Origin of Product

United States

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